N-cyclopropyl-5-(2-methoxyphenyl)pyrimidin-2-amine
Description
N-cyclopropyl-5-(2-methoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a cyclopropylamine substituent at the pyrimidin-2-amine position and a 2-methoxyphenyl group at position 5 of the pyrimidine ring. Pyrimidines are critical scaffolds in medicinal chemistry due to their structural versatility and biological relevance, particularly in kinase inhibition and receptor modulation. The ortho-methoxy group on the phenyl ring may influence solubility, bioavailability, and intermolecular interactions such as hydrogen bonding or π-stacking .
Properties
IUPAC Name |
N-cyclopropyl-5-(2-methoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-18-13-5-3-2-4-12(13)10-8-15-14(16-9-10)17-11-6-7-11/h2-5,8-9,11H,6-7H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKNGMAYUGUNLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=C(N=C2)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-5-(2-methoxyphenyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of 2-methoxyphenyl with a halogenated pyrimidine intermediate.
Cyclopropylation: The cyclopropyl group can be introduced through a nucleophilic substitution reaction using cyclopropylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation Products: Hydroxylated derivatives of the methoxyphenyl group.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Due to its structural features, it may serve as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-(2-methoxyphenyl)pyrimidin-2-amine is not fully elucidated, but it is believed to involve interactions with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, leading to changes in signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Pyrimidine Core
A. Amine Substituent Variations
N-[(2-Methoxyphenyl)diphenylmethyl]pyrimidin-2-amine (T123): Substituent: Diphenylmethyl group attached to 2-methoxyphenyl. Melting Point: 166.5°C . In contrast, the cyclopropyl group in the target compound offers a balance between hydrophobicity and compactness, which may improve pharmacokinetic properties.
5-(4-Methoxyphenyl)pyrimidin-2-amine :
- Substituent: 4-Methoxyphenyl at position 4.
- Key Difference: The para-methoxy group may reduce steric hindrance compared to the ortho-substitution in the target compound. Ortho-substitution often enhances rigidity and may influence receptor binding through altered electronic effects or conformational constraints .
B. Positional Isomerism and Functional Groups
4-(4-Methoxynaphthalen-1-yl)-5-(2-methoxyphenyl)pyrimidin-2-amine (5e) :
- Substituent: 4-Methoxynaphthyl at position 4, 2-methoxyphenyl at position 5.
- Yield: 44% (lower than analogs with simpler substituents).
- Comparison: The naphthyl group introduces extended π-conjugation, which may enhance stacking interactions but complicate synthesis. The target compound’s simpler substituents could streamline synthesis while retaining key pharmacophoric features .
Physicochemical and Crystallographic Properties
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Crystal Structure: Dihedral angles between pyrimidine and aryl groups range from 12.0° to 86.1°, with intramolecular hydrogen bonding influencing conformation. Ortho-methoxy substitution could introduce additional steric effects, as seen in similar derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
